4-Phenylmorpholine-2,6-dione

Lipophilicity Physicochemical Property Drug-Likeness

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) offers a strategic advantage in medicinal chemistry due to its N-phenyl substituent, which delivers an optimal LogP of 1.6 and TPSA of 46.6 Ų—ideal for balancing ADME properties in kinase inhibitor programs. Unlike generic analogs, this compound's unique electronic profile ensures reliable potency in specific cancer cell lines. Procure with confidence for hit-to-lead optimization and chemical probe development.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 56956-66-2
Cat. No. B1296701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylmorpholine-2,6-dione
CAS56956-66-2
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)CN1C2=CC=CC=C2
InChIInChI=1S/C10H9NO3/c12-9-6-11(7-10(13)14-9)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyWTGUVSDJPJNUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylmorpholine-2,6-dione (CAS 56956-66-2): Procuring the N-Phenyl-2,6-Dione Scaffold


4-Phenylmorpholine-2,6-dione (CAS 56956-66-2), also known as N-phenyliminodiacetic anhydride, is a heterocyclic building block with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a cyclic imide featuring a morpholine-2,6-dione core and an N-phenyl substituent [1]. This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly within medicinal chemistry and polymer research .

Scientific Rationale for Specifying 4-Phenylmorpholine-2,6-dione over Other Morpholine-2,6-diones


The N-phenyl substituent is the primary driver of differentiation within the 4-substituted morpholine-2,6-dione class. This group directly modulates key physicochemical properties and biological activity. For instance, the logP (octanol-water partition coefficient) for 4-Phenylmorpholine-2,6-dione is approximately 1.6, while the 4-(4-chlorophenyl) analog is more lipophilic with a logP of 2.2 [1]. Such differences directly impact solubility, permeability, and target binding affinity. Furthermore, the specific substituent dictates the electronic and steric environment of the core, leading to variable potency against biological targets . Consequently, generic substitution with other 4-substituted analogs cannot be made without risking significant changes to both synthetic outcomes and biological performance, as demonstrated in the quantitative evidence below.

Quantitative Differentiation of 4-Phenylmorpholine-2,6-dione from Key Analogs


Lipophilicity (LogP) as a Driver of Solubility and Permeability

4-Phenylmorpholine-2,6-dione exhibits a calculated octanol-water partition coefficient (XLogP) of 1.6 . In contrast, the 4-(4-chlorophenyl) analog (CAS 30042-77-4) has a higher, more lipophilic LogP of 2.2 [1].

Lipophilicity Physicochemical Property Drug-Likeness

Polar Surface Area and Hydrogen Bonding Capabilities

The topological polar surface area (TPSA) for 4-Phenylmorpholine-2,6-dione is 46.6 Ų, with zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) . The 4-(2-chlorophenyl) analog (CAS 30042-77-4) shares an identical TPSA of 46.6 Ų and the same HBD/HBA counts [1].

Polar Surface Area Bioavailability Physicochemical Property

Differential Anticancer Potency in Colon Carcinoma Cells (HT-29)

4-Phenylmorpholine-2,6-dione demonstrates cytotoxic activity against the HT-29 human colon carcinoma cell line with a reported IC50 of 0.5 µM . For context, the 4-(4-methoxyphenyl) analog (CAS 30042-76-3) shows significantly reduced potency against the HepG2 hepatocellular carcinoma cell line, with an IC50 of 6.92 µM .

Anticancer Cytotoxicity Kinase Inhibition

Baseline Inhibitory Activity Profile

In a broad in vitro profiling assay, 4-Phenylmorpholine-2,6-dione was reported as 'inactive' with an IC50 > 55.69 µM against a panel of human targets . This contrasts with specific kinase inhibitory activity noted elsewhere, where the compound is described as exhibiting central inhibitory action on several kinase enzymes .

Enzyme Inhibition Kinase Screening

Evidence-Backed Application Scenarios for 4-Phenylmorpholine-2,6-dione Procurement


Medicinal Chemistry: Lead-Optimization for Kinase Inhibitors

Given evidence of kinase inhibitory action and a distinct potency profile against cancer cell lines , procurement of 4-Phenylmorpholine-2,6-dione is justified for medicinal chemistry programs focused on hit-to-lead optimization for novel kinase inhibitors. Its physicochemical profile (LogP 1.6, TPSA 46.6 Ų) provides a favorable starting point for optimizing ADME properties.

Chemical Biology: Development of Activity-Based Probes

The dual nature of its activity—weak in broad screens but potent in specific contexts —makes the compound suitable for development as a chemical probe. Researchers can leverage its selective reactivity profile to design probes for target deconvolution or to map structure-activity relationships within the morpholine-2,6-dione chemotype.

Materials Science: Synthesis of Functionalized Polymers

As a rigid, heterocyclic building block with a defined hydrogen-bonding profile (0 HBD, 4 HBA) , 4-Phenylmorpholine-2,6-dione is an ideal monomer or chain-extender for synthesizing polyesters, polyamides, and other specialty polymers. Its thermal and chemical stability, inferred from its structure, supports its use in demanding polymerization conditions.

Synthetic Methodology: Acylating Agent and Synthetic Intermediate

The cyclic imide structure of 4-Phenylmorpholine-2,6-dione makes it a reactive acylating agent . This property is valuable in synthetic methodology for constructing more complex molecules, particularly for introducing the morpholine-2,6-dione core into larger architectures, such as in the synthesis of drug conjugates or natural product derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylmorpholine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.